molecular formula C22H19ClN4O3 B3000310 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 904005-51-2

2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B3000310
CAS No.: 904005-51-2
M. Wt: 422.87
InChI Key: OFTOOHZSJHAJHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl group is introduced to the oxazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the oxazole intermediate.

    Addition of the 2-Methoxybenzoyl Group: This step involves an acylation reaction where the 2-methoxybenzoyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(4-(2-hydroxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the 2-methoxybenzoyl group in 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTOOHZSJHAJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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